![molecular formula C32H16MnN8 B15285465 Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)
Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(II) phthalocyanine is a coordination complex of manganese and phthalocyanine. This compound is known for its vibrant blue-green color and is part of the larger phthalocyanine family, which is renowned for its stability and diverse applications. The chemical formula for manganese(II) phthalocyanine is C₃₂H₁₆MnN₈, and it has a molar mass of 567.46 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Manganese(II) phthalocyanine can be synthesized through various methods, including the molecular beam epitaxy (MBE) growth technique. This method involves the deposition of manganese and phthalocyanine molecules onto a substrate under high vacuum conditions . Another common method is the reaction of manganese salts with phthalonitrile in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of manganese(II) phthalocyanine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process often includes the use of high-temperature reactors and specialized equipment to handle the reactants and products safely .
化学反応の分析
Types of Reactions: Manganese(II) phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by molecular oxygen, which can lead to the formation of higher oxidation states of manganese .
Common Reagents and Conditions: Common reagents used in the reactions of manganese(II) phthalocyanine include molecular oxygen, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of manganese(II) phthalocyanine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce manganese(III) or manganese(IV) phthalocyanine derivatives .
科学的研究の応用
Manganese(II) phthalocyanine has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
作用機序
The mechanism by which manganese(II) phthalocyanine exerts its effects involves its ability to undergo redox reactions. The compound can alternate between different oxidation states, allowing it to participate in various catalytic processes. The strong binding affinity of phthalocyanine ligands to manganese stabilizes the metal center and enhances its reactivity under moderate conditions .
類似化合物との比較
Manganese(II) phthalocyanine is unique among phthalocyanine compounds due to its specific redox properties and stability. Similar compounds include:
- Nickel(II) phthalocyanine
- Iron(II) phthalocyanine
- Cobalt(II) phthalocyanine
- Zinc phthalocyanine
- Copper(II) phthalocyanine
These compounds share similar structural features but differ in their chemical reactivity and applications. For example, nickel(II) phthalocyanine is often used in electronic applications, while iron(II) phthalocyanine is known for its catalytic properties in oxidation reactions .
特性
分子式 |
C32H16MnN8 |
|---|---|
分子量 |
567.5 g/mol |
IUPAC名 |
manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChIキー |
FBVMGXXZRKLOMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


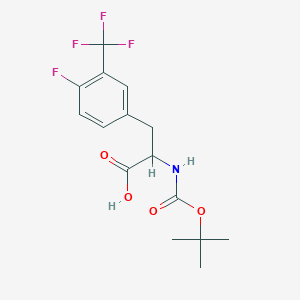
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)
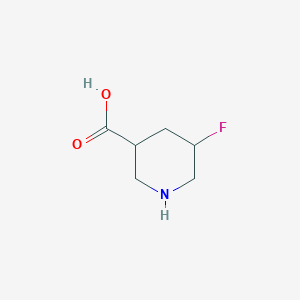
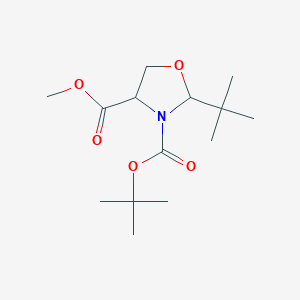

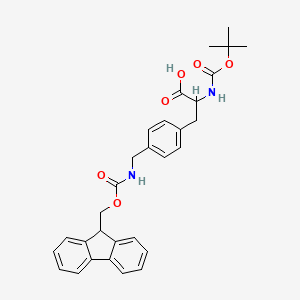
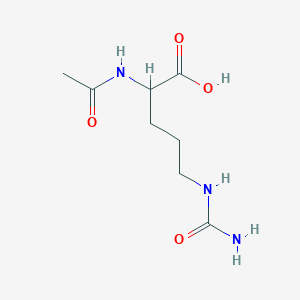
![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

